molecular formula C14H16F2O3 B1589597 (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one CAS No. 126918-17-0

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Cat. No.: B1589597
CAS No.: 126918-17-0
M. Wt: 270.27 g/mol
InChI Key: PANPCCDZBDSJOU-CGCSKFHYSA-N
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Description

(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS No. 823-704-7) is a chiral ketone intermediate critical in synthesizing triazole antifungals, notably efinaconazole (CAS No. 164650-44-6) . Its structure features a 2,4-difluorophenyl group and a tetrahydropyran-protected hydroxyl group, which enhance lipophilicity and metabolic stability . The compound is commercially available in research-grade quantities (e.g., 1–25 mg) and is synthesized under strict enantiomeric control to ensure the (2R)-configuration, which is essential for downstream biological activity .

Properties

IUPAC Name

(2R)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPCCDZBDSJOU-CGCSKFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147113
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126918-17-0
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126918-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-(2,4-Difluorophenyl)-2-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(2,4-difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
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Biological Activity

The compound (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one , with CAS number 126918-17-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC14H16F2O3
Molecular Weight270.272 g/mol
IUPAC Name(2R)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one
SMILESCC@HC(=O)c2ccc(F)cc2F

Preliminary studies suggest that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : It has been shown to inhibit certain enzymes related to cancer pathways, particularly those involved in the RAF-MEK-ERK signaling pathway , which is crucial for cell proliferation and survival.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Cytotoxic Effects : In vitro studies demonstrate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Pendergrass et al. (2024) evaluated the effects of (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one on various cancer cell lines. The results indicated:

  • IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines.
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The results indicate promising antimicrobial activity, particularly against Staphylococcus aureus.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Synergistic Effects : When combined with existing chemotherapeutics, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Morpholino Analog: (2R)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Key Differences :

  • Structure: Replaces the 2,4-difluorophenyl group with a morpholino moiety (CAS No. 135270-08-5) .
  • Molecular Weight : 243.3 vs. 270.28 for the target compound .
  • Application: Used to synthesize (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, an antifungal precursor. The morpholino group improves solubility but reduces antifungal potency compared to the difluorophenyl variant .

Stereoisomer: (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Key Differences :

  • Configuration: The (2S)-enantiomer (CAS No. PA 05 79800) is a synthesis impurity .
  • Biological Impact : Enantiomeric purity is critical; the (2R)-form is required for correct stereochemical alignment in efinaconazole synthesis. Impurities >0.1% may necessitate reprocessing .

Flavonoid Analog: (2R)-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one

Key Differences :

  • Structure : Substitutes difluorophenyl with dihydroxyphenyl and adds a 4-methoxyphenyl group (IUPAC Name: (2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one) .
  • Activity: Functions as an α-methyldeoxybenzoin flavonoid, targeting antioxidant pathways rather than fungal enzymes. Lower logP (1.8 vs. 2.5 for the target compound) limits membrane penetration .

Triazole Antifungal Precursors: Voriconazole Intermediates

Key Differences :

  • Structure : Voriconazole intermediates (e.g., (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-diflurophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol ) incorporate a triazole ring directly .
  • Role : The target compound lacks the triazole but provides the difluorophenyl backbone for triazole conjugation in later synthesis steps .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Application/Activity
Target Compound (2R)-configuration 823-704-7 C14H15F2O3 270.28 Efinaconazole intermediate
(2R)-Morpholino variant 135270-08-5 C12H21NO4 243.3 Antifungal precursor
(2S)-Enantiomer (impurity) PA 05 79800 C14H15F2O3 270.28 Synthesis impurity
Voriconazole Intermediate Not provided C16H12ClF3N4O 384.74 Antifungal API

Research Findings and Implications

  • Enantiomeric Specificity : The (2R)-configuration is indispensable for efinaconazole’s activity. Impurities >0.1% reduce yield and necessitate chiral chromatography .
  • Substituent Effects: The 2,4-difluorophenyl group enhances binding to fungal CYP51 enzymes compared to morpholino or methoxyphenyl groups .
  • Synthetic Utility : The tetrahydropyran group acts as a protecting group, improving stability during synthesis .

Preparation Methods

Formation of the Propanone Core with 2,4-Difluorophenyl Substitution

  • The starting material is usually a 2,4-difluorophenyl-substituted precursor, such as a corresponding halide or boronic acid derivative.
  • A Friedel-Crafts acylation or an organometallic coupling (e.g., Suzuki coupling) may be employed to introduce the 2,4-difluorophenyl group onto the propanone framework.
  • Alternatively, asymmetric synthesis methods can be applied to ensure the (2R) configuration at the chiral center.

Protection of the Hydroxy Group by Tetrahydro-2H-pyran (THP) Ether Formation

  • The secondary hydroxy group on the propanone intermediate is protected by reaction with 3,4-dihydro-2H-pyran under acidic catalysis to form the tetrahydro-2H-pyran-2-yl ether.
  • This step enhances the compound's stability during subsequent reactions and purification.
  • The THP protection is reversible, allowing for later deprotection if necessary.

Representative Synthetic Route (Literature-Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Introduction of 2,4-difluorophenyl group Friedel-Crafts acylation or Suzuki coupling with 2,4-difluorophenyl boronic acid Formation of 1-(2,4-difluorophenyl)propan-1-one intermediate
2 Stereoselective reduction or asymmetric synthesis Chiral catalysts or reagents to obtain (2R) configuration Formation of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
3 Protection of hydroxy group Reaction with 3,4-dihydro-2H-pyran and acid catalyst (e.g., p-toluenesulfonic acid) Formation of (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Analytical and Quality Control Considerations

  • The stereochemical purity (enantiomeric excess) is critical and is monitored by chiral HPLC or NMR techniques.
  • Purity and identity are confirmed by mass spectrometry, NMR spectroscopy, and elemental analysis.
  • The THP protection group is confirmed by characteristic signals in NMR and IR spectra.

Data Table: Summary of Preparation Parameters

Parameter Details
Molecular Formula C14H16F2O3
Molecular Weight 270.27 g/mol
CAS Number 126918-17-0
Key Reagents 2,4-Difluorophenyl boronic acid or halide; 3,4-dihydro-2H-pyran; acid catalyst
Typical Solvents Dichloromethane, tetrahydrofuran, or ethyl acetate
Stereochemistry Control Use of chiral catalysts or asymmetric synthesis methods
Protection Group Tetrahydro-2H-pyran (THP) ether
Purification Methods Chromatography, recrystallization
Analytical Techniques Chiral HPLC, NMR, MS, IR

Research Findings and Industrial Application

  • The compound is an important intermediate and impurity in the synthesis of Efinaconazole, an antifungal agent.
  • Preparation methods emphasize high stereoselectivity to ensure pharmacological efficacy and safety.
  • Protection with the THP group is a strategic choice to improve yield and purity during multi-step synthesis.
  • Industrial synthesis is optimized for scalability, cost-efficiency, and regulatory compliance, with quality control measures ensuring batch consistency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one with high enantiomeric purity?

  • Methodological Answer:

  • Protecting Groups: Use tetrahydropyran (THP) as a protecting group for the hydroxyl moiety during synthesis to prevent undesired side reactions .
  • Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) to ensure the (2R)-configuration is retained.
  • Analytical Validation: Confirm enantiomeric purity via chiral HPLC or polarimetry, comparing retention times/optical rotation with standards .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the difluorophenyl group, THP-oxygen linkage, and ketone functionality. 19F^{19}\text{F} NMR is critical for verifying substitution patterns on the aromatic ring .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., ESI-TOF for accurate mass).
  • X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Screen against metalloenzymes (e.g., fungal lanosterol 14α-demethylase) due to structural similarity to known fungicidal compounds .
  • In Vitro Testing: Use MIC (Minimum Inhibitory Concentration) assays against fungal strains like Candida albicans to evaluate antifungal potency.

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the biological activity of this compound?

  • Methodological Answer:

  • Enantiomer Comparison: Synthesize both (2R) and (2S) enantiomers and compare their IC50_{50} values in enzyme inhibition assays. For example, the (2R) configuration may enhance binding to chiral enzyme pockets .
  • Molecular Dynamics Simulations: Model interactions between the enantiomers and target enzymes (e.g., cytochrome P450) to explain stereoselectivity .

Q. What methodologies are recommended to resolve contradictions in reported reaction yields during the synthesis of this compound?

  • Methodological Answer:

  • Systematic Parameter Variation: Test solvents (e.g., THF vs. DCM), temperatures (0°C vs. rt), and catalysts (e.g., BF3_3-Et2_2O vs. p-TsOH) to identify optimal conditions .
  • Design of Experiments (DoE): Use factorial design to assess interactions between variables (e.g., solvent polarity and reaction time) .
  • Byproduct Analysis: Employ LC-MS to trace side products (e.g., THP-deprotected intermediates) that reduce yields .

Q. What strategies can mitigate competing side reactions during the introduction of the THP-protected oxy group?

  • Methodological Answer:

  • Stepwise Protection: Introduce the THP group early in the synthesis to avoid ketone interference.
  • Acid Sensitivity: Use mild acid (e.g., pyridinium p-toluenesulfonate) for deprotection to prevent decomposition of the difluorophenyl moiety .

Q. How can computational methods aid in predicting the environmental fate or biodegradation pathways of this compound?

  • Methodological Answer:

  • QSAR Modeling: Predict physicochemical properties (logP, water solubility) to assess environmental persistence .
  • Metabolic Pathway Prediction: Use software like EAWAG-BBD to simulate microbial degradation pathways, focusing on cleavage of the THP-ether or ketone reduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antifungal activity across different studies?

  • Methodological Answer:

  • Standardized Assays: Re-evaluate activity using identical fungal strains (e.g., ATCC standards) and growth media to control variables .
  • Synergistic Effects: Test for interactions with adjuvants (e.g., cyclodextrins) that may enhance solubility and bioactivity .

Experimental Design Recommendations

Q. What is an optimized experimental framework for studying the structure-activity relationship (SAR) of analogs of this compound?

  • Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace THP with other protecting groups, vary fluorine positions) .
  • High-Throughput Screening: Use 96-well plate assays to rapidly test antifungal/antibacterial activity across analogs .
  • Data Clustering: Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, steric bulk) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
Reactant of Route 2
Reactant of Route 2
(2R)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

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